molecular formula C11H10N2OS B10885421 5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde CAS No. 24628-79-3

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

Cat. No.: B10885421
CAS No.: 24628-79-3
M. Wt: 218.28 g/mol
InChI Key: JLLWHWZULBAOQY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a thione (sulfanylidene, C=S) group at position 3, a methyl group at position 5, a phenyl substituent at position 2, and a carbaldehyde moiety at position 4 (Figure 1). Pyrazole derivatives are widely studied for their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and analgesic properties . Structural confirmation of such compounds is typically achieved via X-ray crystallography, as demonstrated in related pyrazoline derivatives .

Properties

CAS No.

24628-79-3

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

JLLWHWZULBAOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents under controlled conditions. One common method involves the use of phosphorus oxychloride at elevated temperatures (90-100°C) to introduce the sulfanyl group . Another approach includes the reaction of pyrazole derivatives with thiol compounds in the presence of a base to achieve sulfanylation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is becoming increasingly popular in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Alcohols: From reduction of the carbaldehyde group.

    Substituted Pyrazoles: From various substitution reactions.

Scientific Research Applications

3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The carbaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituents, ring saturation, and functional groups (Table 1). These variations significantly impact physicochemical properties and biological activities.

Table 1. Structural and Functional Comparison of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Functional Groups Key Properties/Activities Reference
5-Methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde 2-Ph, 3-S=S, 5-Me, 4-CHO Thione, Carbaldehyde Potential H-bonding, metal coordination -
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-FPh), 5-Ph (dihydro pyrazole) Carbaldehyde Confirmed crystallographic structure
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1-Me, 3-CF₃, 5-Cl-PhS Trifluoromethyl, Thioether Enhanced lipophilicity, antimicrobial
3-Methylsulfanyl-1-phenyl-5-substituted-1H-pyrazole-4-carboxylates 1-Ph, 3-SMe, 5-varied substituents Methylthio, Carboxylate esters Analgesic, anti-inflammatory activity
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 5-OPh, 3-Me, 4-CHO Phenoxy, Carbaldehyde Structural basis for agrochemical applications
Critical Analysis

Ring Saturation and Planarity :

  • Unlike 4,5-dihydro-1H-pyrazolines (e.g., compounds in ), the target compound is fully unsaturated, conferring greater π-conjugation and planarity. This may enhance intermolecular interactions in crystal packing or biological target binding.

Substituent Effects :

  • The 3-sulfanylidene (C=S) group distinguishes it from analogs with thioether (C-S-C, e.g., ) or methylsulfanyl (SMe, ) groups. The thione group is more polar and reactive, enabling stronger hydrogen bonds and metal chelation.
  • Carbaldehyde (CHO) at position 4 is shared with compounds in and , but its electronic effects vary with adjacent substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl in ) reduce aldehyde reactivity compared to electron-donating methyl or phenyl groups.

Pharmacological Potential: Analogs with carboxylate esters (e.g., ) exhibit analgesic and anti-inflammatory activities, but the carbaldehyde group in the target compound may offer distinct reactivity for prodrug design or Schiff base formation.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of hydrazines with β-keto aldehydes, similar to methods in . However, introducing the sulfanylidene group may require specialized reagents (e.g., Lawesson’s reagent or P₂S₅).

Research Findings and Limitations

  • Tools like Mercury CSD could further analyze its packing motifs.
  • Biological Data Gaps : Pharmacological studies of the target compound are absent in the evidence, unlike its analogs in , which were tested for analgesic and anti-inflammatory effects.
  • Computational Predictions : Density Functional Theory (DFT) calculations could elucidate electronic differences between sulfanylidene and thioether analogs, guiding future synthetic optimization.

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